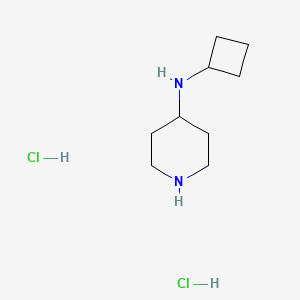

N-Cyclobutylpiperidin-4-amine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-cyclobutylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-2-8(3-1)11-9-4-6-10-7-5-9;;/h8-11H,1-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHUNEGCVOFRGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutylpiperidin-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with piperidin-4-one, followed by reduction and subsequent conversion to the dihydrochloride salt . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-Cyclobutylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can further modify the piperidine ring or the cyclobutyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives .

Scientific Research Applications

Chemistry: N-Cyclobutylpiperidin-4-amine dihydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for various chemical products .

Mechanism of Action

The mechanism of action of N-Cyclobutylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects: Cycloalkyl vs. Aromatic Groups: Cyclobutyl and cyclopropyl substituents (e.g., ) introduce aliphatic bulk, which may enhance hydrophobic interactions in nonpolar binding pockets. In contrast, aromatic groups like nitrobenzyl () or phenyl () enable π-π stacking, critical for receptor binding in neurological targets. Position of Substituents: Substituents on the amine (e.g., cyclobutyl) versus the piperidine ring (e.g., 4-methyl in ) alter steric and electronic profiles. Amine-substituted derivatives generally exhibit greater conformational flexibility.

Physicochemical Properties: Solubility: Dihydrochloride salts (e.g., ) consistently show higher aqueous solubility than mono-hydrochlorides (e.g., ) or free bases.

Biological and Pharmacological Implications :

- Cyclobutyl vs. Cyclopropyl : The cyclobutyl group’s larger size may improve binding affinity in certain targets compared to cyclopropyl, albeit with a trade-off in metabolic stability .

- Nitrobenzyl Derivatives : The nitro group in could serve as a hydrogen bond acceptor or participate in redox reactions, influencing both activity and toxicity.

Biological Activity

N-Cyclobutylpiperidin-4-amine dihydrochloride, also known as 1-Cyclobutylpiperidin-4-amine, has garnered attention in pharmacological research due to its potential biological activities, particularly as a histamine H3 receptor inverse agonist. This article provides an overview of its biological activity, including receptor interactions, enzyme inhibition studies, and potential therapeutic applications.

1-Cyclobutylpiperidin-4-amine primarily functions as an inverse agonist at the histamine H3 receptor (H3R). Histamine H3 receptors are G protein-coupled receptors that modulate neurotransmitter release in the central nervous system. Inverse agonists like 1-Cyclobutylpiperidin-4-amine stabilize the inactive form of the receptor, leading to increased neuronal activity by counteracting the inhibitory effects of histamine .

A notable study demonstrated that a derivative compound based on 1-Cyclobutylpiperidin-4-amine exhibited potent and selective inverse agonist activity at the H3 receptor. This compound improved cognitive performance in animal models and increased acetylcholine levels in the brain, indicating its potential for treating cognitive impairments.

Receptor Binding Studies

Research involving receptor binding assays has shown that 1-Cyclobutylpiperidin-4-amine binds effectively to H3 receptors. A derivative compound identified as SUVN-G3031 was found to have a binding affinity (K_i) of 8.73 nM at the human H3 receptor, showcasing its selectivity over other targets . The compound demonstrated significant wake-promoting effects in animal models without affecting locomotor activity at higher doses, suggesting a favorable safety profile for potential therapeutic use in sleep disorders .

Comparative Analysis with Related Compounds

The structural uniqueness of 1-Cyclobutylpiperidin-4-amine provides distinct steric and electronic properties compared to other piperidine derivatives. The following table summarizes key comparisons:

| Compound Name | Structure Description | Unique Properties |

|---|---|---|

| 1-Cyclopropylpiperidin-4-amine | Cyclopropyl ring instead of cyclobutyl | Different steric effects influencing reactivity |

| 1-Cyclohexylpiperidin-4-amine | Cyclohexyl group provides larger steric bulk | Potentially different receptor interactions |

| 1-Cyclopentylpiperidin-4-amine | Cyclopentyl ring introduces unique effects | Distinct electronic properties affecting reactivity |

The specific cyclobutyl structure of 1-Cyclobutylpiperidin-4-amine may enhance its suitability for drug design targeting the H3 receptor.

Therapeutic Applications

The biological activity of N-Cyclobutylpiperidin-4-amine suggests several therapeutic applications:

- Cognitive Enhancement : Due to its role as an H3R inverse agonist, it may enhance cognitive functions and memory.

- Sleep Disorders : Its wake-promoting effects indicate potential use in treating conditions like narcolepsy or other sleep-related disorders.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to N-Cyclobutylpiperidin-4-amine:

- Cognitive Performance Improvement : A derivative compound showed significant improvements in object recognition tasks in animal models, correlating with increased acetylcholine levels.

- Safety and Tolerability : Phase I evaluations for related compounds have demonstrated favorable safety profiles without significant adverse effects during long-term studies in animals .

Q & A

Q. Q. How can computational modeling predict N-cyclobutylpiperidin-4-amine dihydrochloride’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.